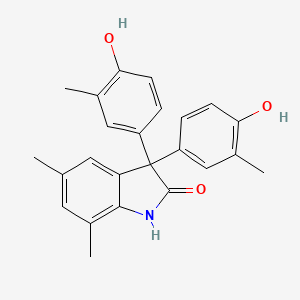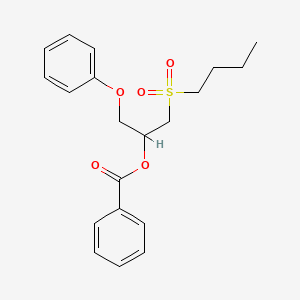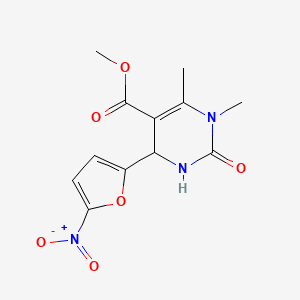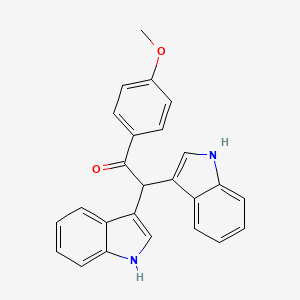
3,3-bis(4-hydroxy-3-methylphenyl)-5,7-dimethyl-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
3,3-bis(4-hydroxy-3-methylphenyl)-5,7-dimethyl-1,3-dihydro-2H-indol-2-one, also known as BHMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMI is a member of the indoline family and has been studied extensively for its unique properties, including its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,3-bis(4-hydroxy-3-methylphenyl)-5,7-dimethyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, antioxidant, and insecticidal properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the activity of antioxidant enzymes, such as SOD and catalase. This compound has also been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,3-bis(4-hydroxy-3-methylphenyl)-5,7-dimethyl-1,3-dihydro-2H-indol-2-one is its unique properties, including its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. Another advantage is its insecticidal properties, which make it a potential candidate for the development of new pesticides. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are a number of future directions that could be pursued in the study of 3,3-bis(4-hydroxy-3-methylphenyl)-5,7-dimethyl-1,3-dihydro-2H-indol-2-one. One direction is the development of new methods for synthesizing this compound, which could improve its solubility and make it easier to work with in laboratory experiments. Another direction is the study of this compound's potential applications in materials science, including the development of new materials with unique optical properties. Additionally, the study of this compound's potential applications in agriculture, including the development of new pesticides, could be an area of future research. Finally, the study of this compound's mechanism of action could lead to the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
3,3-bis(4-hydroxy-3-methylphenyl)-5,7-dimethyl-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. In agriculture, this compound has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been shown to have unique optical properties, making it a potential candidate for the development of new materials for use in various applications.
Propriétés
IUPAC Name |
3,3-bis(4-hydroxy-3-methylphenyl)-5,7-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-13-9-16(4)22-19(10-13)24(23(28)25-22,17-5-7-20(26)14(2)11-17)18-6-8-21(27)15(3)12-18/h5-12,26-27H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSCMAVZIOOPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2)(C3=CC(=C(C=C3)O)C)C4=CC(=C(C=C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-{(4-bromophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925952.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea](/img/structure/B3925954.png)


![(3S*,4S*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3925969.png)
![{2-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925974.png)
![2-[(cyclohexyloxy)carbonyl]phenyl nicotinate](/img/structure/B3925987.png)
![3-(allylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925999.png)
![3-(benzylthio)-6-(3,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3926005.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B3926014.png)
![N-[2-(3-phenylpropoxy)phenyl]tetrahydrofuran-3-carboxamide](/img/structure/B3926022.png)